1-Chloro-3-propylbenzene
CAS No.: 57430-24-7
Cat. No.: VC13356569
Molecular Formula: C9H11Cl
Molecular Weight: 154.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57430-24-7 |
|---|---|
| Molecular Formula | C9H11Cl |
| Molecular Weight | 154.63 g/mol |
| IUPAC Name | 1-chloro-3-propylbenzene |
| Standard InChI | InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 |
| Standard InChI Key | AVBDQUQDFWSKSV-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=CC=C1)Cl |
| Canonical SMILES | CCCC1=CC(=CC=C1)Cl |
Introduction
1-Chloro-3-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, featuring a propyl group and a chloro group attached to the benzene ring. The compound is also known by its CAS number, 57430-24-7, and is referred to as m-chloropropylbenzene in some contexts .
Synthesis
1-Chloro-3-propylbenzene can be synthesized from propylbenzene through a chlorination reaction. This process typically involves the use of a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to facilitate the electrophilic aromatic substitution reaction .
Applications and Uses
While specific applications of 1-chloro-3-propylbenzene are not widely documented, compounds of this nature are often used as intermediates in organic synthesis. They can serve as precursors for the production of pharmaceuticals, agrochemicals, and other specialty chemicals due to their reactive chloro group, which can be easily substituted or modified.
Safety and Handling
Handling 1-chloro-3-propylbenzene requires caution due to its potential hazards. It is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include wearing protective clothing, gloves, and eye protection, and avoiding contact with skin and eyes.
Environmental Considerations
As with many organic compounds, the environmental impact of 1-chloro-3-propylbenzene should be considered. Its lipophilicity (XLogP3 = 4.3) suggests potential for bioaccumulation in aquatic environments, although specific data on its environmental fate and toxicity are not readily available.
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